3-Iodo-1-methylpyridin-2(1H)-one

Overview

Description

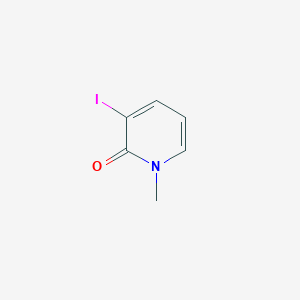

3-Iodo-1-methylpyridin-2(1H)-one (CAS: 615534-44-6) is a heterocyclic compound with the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol . Its structure comprises a pyridin-2(1H)-one core substituted with an iodine atom at the 3-position and a methyl group at the 1-position (Figure 1). This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the iodine substituent, which can participate in cross-coupling reactions, and the stability imparted by the methyl group.

Figure 1: Structure of this compound .

Safety protocols for handling this compound include avoiding heat and ignition sources (P210) and ensuring proper ventilation (P261) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methylpyridin-2(1H)-one typically involves the iodination of 1-methylpyridin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxyl or hydroxyl derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carbonyl group.

Major Products Formed

Substitution: Products include azido or cyano derivatives.

Oxidation: Products include carboxylic acids or alcohols.

Reduction: Products include alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Bioactive Compounds

3-Iodo-1-methylpyridin-2(1H)-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the development of compounds with potential anti-inflammatory and anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific kinases involved in cancer progression, leading to the discovery of new therapeutic agents with enhanced efficacy and selectivity against cancer cells .

Antimicrobial Activity

Research has indicated that pyridine derivatives, including this compound, exhibit antimicrobial properties. These compounds have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics . The halogen substitutions in the structure are believed to enhance their biological activity.

Agrochemical Production

Pesticide Development

In agrochemistry, this compound is utilized in the formulation of pesticides and herbicides. Its unique properties improve the efficacy and stability of these agrochemicals, making it an essential component in agricultural applications . The compound's ability to facilitate chemical transformations is particularly valuable in synthesizing more complex agrochemical structures.

Material Science

Functional Polymers and Coatings

The compound plays a role in developing new materials, particularly functional polymers and coatings that exhibit improved chemical resistance. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of materials used in various industrial applications . The iodine atom's presence contributes to the material's reactivity, allowing for novel applications in coatings and composites.

Organic Synthesis

Reagent in Chemical Transformations

this compound is recognized as a valuable reagent in organic synthesis. It facilitates the introduction of iodine into complex molecules, which is crucial for various chemical transformations . This property is exploited in synthesizing other heterocyclic compounds and modifying existing structures to enhance their biological activity.

Research in Chemical Biology

Exploration of Biological Pathways

In chemical biology, this compound aids researchers in exploring biological pathways and interactions due to its unique structural characteristics. Studies involving this compound contribute to understanding how certain biological processes can be modulated by small molecules . This exploration is vital for drug discovery and development.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study focused on a series of 3-iodo-pyridinones demonstrated their potential as anticancer agents through kinase inhibition assays. The results showed that certain derivatives exhibited subnanomolar IC50 values against specific cancer cell lines, indicating strong antiproliferative activity .

Case Study 2: Pesticide Development

Research on the synthesis of novel pesticides incorporating this compound revealed enhanced stability and effectiveness against target pests compared to traditional formulations. This advancement highlights the compound's role in improving agricultural productivity .

Mechanism of Action

The mechanism of action of 3-Iodo-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The iodine atom and carbonyl group play crucial roles in its binding affinity and specificity to molecular targets. The compound may interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison of 3-Iodo-1-methylpyridin-2(1H)-one with structurally related analogs:

Structural and Molecular Comparison

Table 1: Key structural and molecular properties of selected pyridin-2(1H)-one derivatives.

Pharmacological Potential

- Complex Derivatives: Compounds like 6-{3-[(1-methylimidazol-2-yl)sulfanyl]phenyl}pyridin-2(1H)-one (C₁₅H₁₃N₃OS) exhibit extended conjugation, which may enhance binding to biological targets, as seen in analogs studied for mechanical allodynia .

- Iodo vs. Chloro Analogs: The larger atomic radius of iodine may improve hydrophobic interactions in drug-receptor binding compared to chlorine, though this remains speculative without direct biological data .

Physical Properties and Handling

- Safety: this compound requires stringent safety measures (e.g., P210: avoid ignition sources) due to its halogenated nature, whereas non-halogenated analogs like 3-Acetylpyridin-2(1H)-one pose fewer flammability risks .

- Solubility: Bulky substituents (e.g., isopropyl in C₉H₁₂ClNO) may reduce aqueous solubility compared to smaller analogs like C₆H₆ClNO .

Research Findings and Trends

- Synthetic Utility: The iodine substituent in this compound is advantageous for synthesizing biaryl structures via palladium-catalyzed couplings, a feature less prominent in chloro analogs .

Biological Activity

3-Iodo-1-methylpyridin-2(1H)-one is a heterocyclic compound that exhibits significant biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₆H₆INO and a molecular weight of 235.02 g/mol. It is characterized by an iodine atom at the third position and a methyl group at the first position of the pyridine ring. This unique structure contributes to its reactivity and biological properties.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceuticals metabolized by CYP1A2. The inhibition of cytochrome P450 enzymes can influence the pharmacokinetics of therapeutic agents, making this compound a subject of interest in pharmacological studies.

Anti-Cancer and Anti-Inflammatory Potential

Research indicates that derivatives of this compound exhibit anti-cancer and anti-inflammatory activities. These properties suggest potential applications in drug development for treating various diseases, including cancer and inflammatory disorders. The compound's ability to interact with specific biological targets enhances its therapeutic potential.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. By binding to active sites on cytochrome P450 enzymes, it alters their activity, leading to reduced metabolism of co-administered drugs. This interaction can result in increased plasma concentrations of these drugs, necessitating careful consideration in clinical settings.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 4-Iodo-1-methylpyridin-2(1H)-one | 889865-47-8 | 0.82 | Iodine at the fourth position; different activity profile. |

| 5-Iodo-6-methylpyridin-2(1H)-one | 927870-76-6 | 0.79 | Iodine at the fifth position; used in similar synthetic pathways. |

| 5-Bromo-3-iodo-4-methylpyridin-2(1H)-ol | 2031260-86-1 | 0.76 | Contains bromine; distinct biological properties compared to iodo derivatives. |

This comparison highlights the unique characteristics of this compound, particularly its specific reactivity patterns and biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound:

- Inhibition Studies : A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro, suggesting potential for altering drug metabolism.

- Anti-Cancer Activity : In vitro assays showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anti-cancer agents.

- Inflammation Models : Experimental models have indicated that this compound may reduce inflammatory markers, supporting its use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-1-methylpyridin-2(1H)-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of iodinated pyridinones often involves halogenation of precursor molecules. For example, methyl iodide has been used to introduce methyl groups in similar compounds via nucleophilic substitution or alkylation reactions under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) . For iodination, electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies could be explored. Optimization may involve varying temperature (40–80°C), reaction time (2–12 hours), and stoichiometry of iodinating agents. Characterization via -NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- -NMR : Key signals include the methyl group (δ ~2.40 ppm, singlet) and aromatic protons (δ ~6.2–8.0 ppm, split patterns dependent on substitution). The absence of exchangeable protons (e.g., NH) confirms N-methylation .

- IR : Stretching vibrations for C=O (1650–1680 cm) and C-I bonds (500–600 cm) should be observed .

- X-ray crystallography : SHELX software can refine crystal structures to validate bond lengths and angles, particularly the C-I bond (~2.09 Å) and planarity of the pyridinone ring .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is likely sensitive to light and moisture due to the labile C-I bond. Storage in amber glass vials under inert gas (argon/nitrogen) at –20°C is recommended. Periodic HPLC analysis (C18 column, acetonitrile/water gradient) can monitor degradation products like deiodinated analogs .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and EN 166-certified goggles. Spills should be neutralized with activated charcoal and disposed of as halogenated waste .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The electron-rich C-3 position of the pyridinone ring is prone to electrophilic attack. Computational studies (DFT, Gaussian 09) can map electrostatic potential surfaces to predict reactivity. Experimental validation via competitive reactions with substituted analogs (e.g., chloro vs. iodo derivatives) may further clarify trends .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Techniques include:

- Variable-temperature NMR : Assess line broadening/sharpening to identify exchange processes.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Q. What computational tools are effective for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (AutoDock Vina) may explore interactions with biological targets, such as enzyme active sites, leveraging the iodine atom’s van der Waals radius for steric complementarity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of iodine substitution on bioactivity?

- Methodological Answer : Synthesize analogs with halogens (Cl, Br) or hydrogen at C-3. Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic parameters (Hammett σ constants) or steric bulk (Taft parameters). Molecular dynamics simulations can further probe binding interactions .

Q. What strategies mitigate decomposition during catalytic applications of this compound?

- Methodological Answer : Stabilize the compound via coordination to transition metals (e.g., Pd catalysts in cross-coupling). Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates. Optimize solvent polarity (e.g., DMSO vs. THF) to reduce nucleophilic attack on the C-I bond .

Q. How can researchers address discrepancies in toxicity profiles reported for iodinated pyridinones?

- Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized conditions. Meta-analyses of existing data should control for variables like cell line specificity and exposure duration. Structural alerts (e.g., iodine’s potential for forming reactive metabolites) can guide predictive toxicology models .

Properties

IUPAC Name |

3-iodo-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-8-4-2-3-5(7)6(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGDJLOUEQWPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.